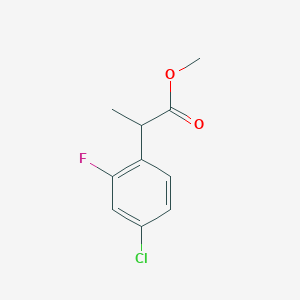

Methyl 2-(4-chloro-2-fluorophenyl)propanoate

Description

Methyl 2-(4-chloro-2-fluorophenyl)propanoate is a substituted propanoate ester characterized by a 4-chloro-2-fluorophenyl group attached to the second carbon of the propanoate backbone. Its molecular formula is C₁₀H₁₀ClFO₂, with a molecular weight of 216.64 g/mol (derived from the acid form in ). This compound is structurally related to non-steroidal anti-inflammatory drug (NSAID) precursors, where halogenated aryl groups enhance metabolic stability and binding affinity.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |

InChI Key |

KPIWZLZVQDJWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

Substitution Reactions: Products will vary depending on the substituents introduced.

Hydrolysis: The major products are 2-(4-chloro-2-fluorophenyl)propanoic acid and methanol.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Differences and Research Findings

Ester vs. Acid Functionality :

- The methyl ester form (target compound) exhibits higher lipophilicity compared to its carboxylic acid counterpart (), making it more suitable for crossing biological membranes in drug delivery.

- Hydrolysis of the ester to the acid form can occur in vivo, affecting bioavailability and metabolic pathways.

4-Chloro groups are common in agrochemicals (e.g., ) for their role in enhancing binding to target enzymes.

Hydroxyl Group Addition: Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate () demonstrates how a hydroxyl group increases polarity, which may reduce blood-brain barrier penetration but improve water solubility for formulations.

Biological Activity

Methyl 2-(4-chloro-2-fluorophenyl)propanoate (often referred to as Methyl 4-chloro-2-fluorophenylpropanoate) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 202.64 g/mol. The compound features a propanoate group attached to a chlorinated and fluorinated phenyl ring, which is crucial for its biological activity.

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with methyl acrylate in the presence of a suitable catalyst. This method allows for high yields and purity, making it suitable for further biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Case Studies

- Neuroprotective Effects : In a study involving animal models of Parkinson's disease, administration of this compound was associated with reduced neuroinflammation and improved motor function. The compound appeared to modulate neuroinflammatory pathways, thus offering promise as a neuroprotective agent .

- Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in breast cancer cells through the intrinsic pathway. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptotic changes upon treatment with this compound .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress responses.

- Receptor Modulation : It could act on specific receptors that mediate cellular responses to stress and inflammation.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 2-(4-chloro-2-fluorophenyl)propanoate in laboratory settings?

- Methodological Answer:

- Use PPE (gloves, lab coat, safety goggles) and ensure proper ventilation.

- Employ engineering controls (e.g., fume hoods) if airborne concentrations exceed thresholds .

- Store waste separately and dispose via certified hazardous waste facilities. Emergency showers/eye wash stations must be accessible .

- Avoid cross-contamination by prohibiting eating/drinking in labs and decontaminating clothing before reuse .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer:

- Use NMR spectroscopy to verify substituent positions (e.g., fluorine and chlorine coupling patterns) .

- Complement with X-ray crystallography (as in analogous compounds like ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) to resolve stereochemical ambiguities .

- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What synthetic routes are reported for aryl-substituted propanoate esters?

- Methodological Answer:

- Friedel-Crafts acylation : React 4-chloro-2-fluorobenzene with propanoic acid derivatives under acidic catalysis.

- Esterification : Condense 2-(4-chloro-2-fluorophenyl)propanoic acid with methanol using H₂SO₄ or DCC .

- Monitor reaction progress via TLC or GC-MS to optimize yields and minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer:

- Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals in crowded aromatic regions .

- Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns (e.g., chlorine’s M+2 peak) .

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies are effective in minimizing impurities during synthesis?

- Methodological Answer:

- Use HPLC-purified starting materials (e.g., 4-chloro-2-fluorobenzene with ≥98% purity) to reduce precursor-derived impurities .

- Employ recrystallization or column chromatography to isolate the target ester from byproducts like unreacted acid or positional isomers .

- Track impurities using EP/Ph. Eur. reference standards (e.g., fenofibric acid derivatives) .

Q. How can the compound’s reactivity be studied under varying conditions?

- Methodological Answer:

- Conduct kinetic studies in polar aprotic solvents (e.g., DMF, acetonitrile) to assess hydrolysis rates at different pH levels .

- Use DFT-based molecular modeling to predict sites of electrophilic/nucleophilic attack on the fluorophenyl ring .

- Validate predictions with LC-MS/MS to identify degradation products under oxidative stress (e.g., hydroxyl radical exposure) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer:

- Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays, comparing potency to ibuprofen derivatives .

- Assess enzyme interactions (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays .

- Perform cytotoxicity profiling on human cell lines (e.g., HepG2) with MTT assays to establish therapeutic indices .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between computational and experimental melting points?

- Methodological Answer:

- Re-evaluate computational parameters (e.g., force fields in DSC simulations) and confirm experimental conditions (e.g., heating rate in DSC) .

- Check for polymorphic forms via powder X-ray diffraction (PXRD) .

- Compare with analogous compounds (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) to identify structural influences on thermal behavior .

Q. What experimental design optimizes catalytic efficiency in esterification reactions?

- Methodological Answer:

- Use DoE (Design of Experiments) to test variables: catalyst type (e.g., H₂SO₄ vs. TsOH), temperature, and molar ratios .

- Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps .

- Compare with literature data on similar esters (e.g., ethyl 2-(3-chloro-4-fluoroanilino) derivatives) to refine conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.